LSPN451

説明

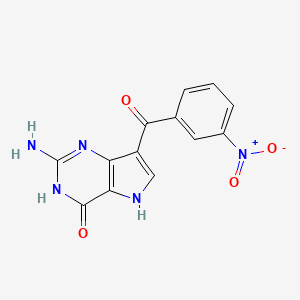

LSPN451 (3-nitrobenzoyl 9-deazaguanine) is a xanthine oxidase (XO) inhibitor derived from the molecular skeleton of allopurinol, a first-line therapeutic agent for hyperuricemia and gout . Structurally, it incorporates a 9-deazaguanine core modified with a 3-nitrobenzoyl group, enhancing its binding affinity and enzymatic modulation . LSPN451 exhibits a non-competitive inhibition mechanism, with an IC50 of 65 nM and an inhibition constant (Ki) of 55.1 nM, making it approximately 30 times more potent than allopurinol in the same enzymatic assay .

特性

分子式 |

C13H9N5O4 |

|---|---|

分子量 |

299.24 g/mol |

IUPAC名 |

2-amino-7-(3-nitrobenzoyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H9N5O4/c14-13-16-9-8(5-15-10(9)12(20)17-13)11(19)6-2-1-3-7(4-6)18(21)22/h1-5,15H,(H3,14,16,17,20) |

InChIキー |

IQPSOKNRUDYCNS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |

異性体SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2NC(=NC3=O)N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LSPN451; LSPN-451; LSPN 451. |

製品の起源 |

United States |

準備方法

合成経路と反応条件

LSPN451は、9-デアザグアニンの修飾を含む一連の化学反応によって合成されます。反応条件は、多くの場合、製品の純度と収率を保証するために、制御された温度と特定の溶媒の使用を必要とします。

工業的生産方法

LSPN451の工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、コストを最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用は、この化合物の工業的生産で一般的です。

化学反応の分析

科学的研究の応用

LSPN451 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study xanthine oxidase inhibition and its effects on oxidative stress.

Biology: Investigated for its potential role in reducing oxidative damage in biological systems.

Medicine: Explored as a therapeutic agent for treating hyperuricemia and gout.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

作用機序

類似の化合物との比較

類似の化合物

アロプリノール: 痛風および高尿酸血症の治療に使用されるもう1つのキサンチンオキシダーゼ阻害剤。

フェブキソスタット: 同様の作用機序を持つ非プリンキサンチンオキシダーゼ阻害剤。

LSPN451の独自性

LSPN451は、他の阻害剤と比較して、キサンチンオキシダーゼに対するより高い効力と選択性を備えているため、ユニークです。遊離酵素よりも酵素基質複合体に対する親和性が高く、非競合的阻害機構を示しており、アロプリノールよりも約30倍強力です。

類似化合物との比較

Comparison with Similar Compounds

LSPN451 vs. Allopurinol

Allopurinol, a purine analog, is a competitive XO inhibitor widely used for gout. However, its IC50 in the same assay as LSPN451 is estimated at ~1,650 nM (derived from LSPN451’s 30-fold higher potency) . Key differences include:

LSPN451’s non-competitive mechanism avoids substrate concentration-dependent efficacy limitations, a critical advantage over allopurinol’s competitive approach .

LSPN451 vs. Other Deazaguanine Derivatives

Nine deazaguanine derivatives were screened alongside LSPN451 in the same study . While structural details of these analogs are unspecified, LSPN451 emerged as the most potent candidate, achieving 83.6% inhibition of immobilized enzyme reactor (IMER) activity at fixed substrate concentrations . This superior performance is attributed to its optimized nitrobenzoyl modification, which likely enhances hydrophobic interactions with XO’s active site compared to simpler deazaguanine analogs .

LSPN451 vs. Boronic Acid Derivatives

lists structurally distinct compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), but these lack explicit XO inhibition data . Unlike LSPN451’s nitrogen-rich heterocyclic core, boronic acid derivatives prioritize electrophilic reactivity, suggesting divergent mechanisms and applications (e.g., Suzuki coupling intermediates vs. enzymatic inhibition) .

Research Findings and Implications

- Potency and Selectivity: LSPN451’s sub-100 nM activity positions it as a leading candidate for next-generation XO inhibitors, particularly for patients resistant to allopurinol .

- Structural Insights: The 3-nitrobenzoyl group may stabilize interactions with XO’s molybdenum-pterin center, explaining its non-competitive behavior .

- Therapeutic Versatility : Its antitumor and anti-inflammatory properties warrant further investigation in combinatorial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。